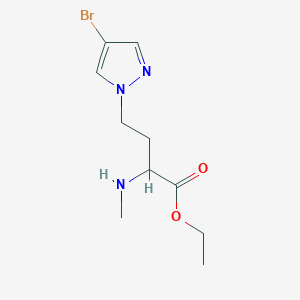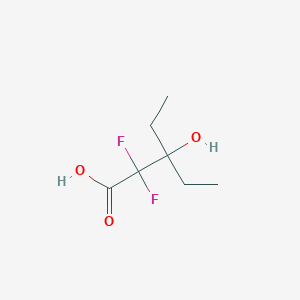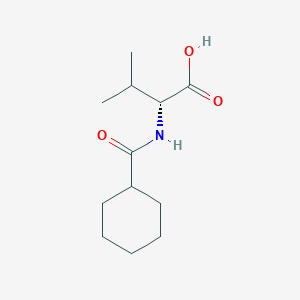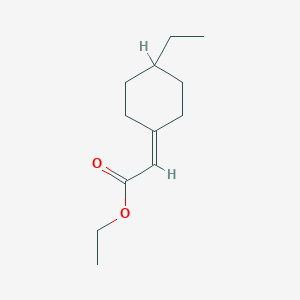![molecular formula C6H4ClN3O B13543478 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol is a heterocyclic compound with a molecular formula of C6H4ClN3O. It is a versatile chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4th position and a hydroxyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. These methods often involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure high efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 5th position can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic compounds, including kinase inhibitors.
Biology: The compound is studied for its potential as an anticancer and antiviral agent.
Medicine: It serves as an intermediate in the synthesis of drugs for treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Industry: The compound is used in the production of various pharmaceutical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune response. By inhibiting JAK enzymes, the compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol can be compared with other similar compounds, such as:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the hydroxyl group at the 5th position.
7H-pyrrolo[2,3-d]pyrimidin-4-ol: Similar core structure but lacks the chlorine atom at the 4th position.
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains an iodine atom and a methyl group, offering different reactivity and applications .
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(11)1-8-6(4)10-2-9-5/h1-2,11H,(H,8,9,10) |
InChI Key |
NQFARXPZGJHVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




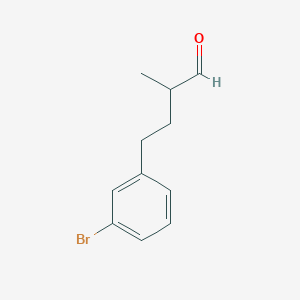
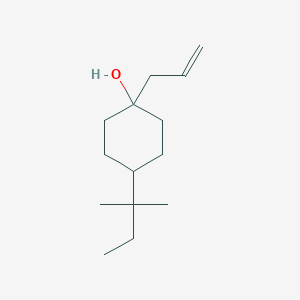

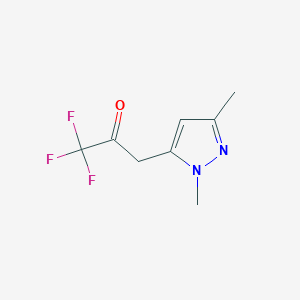

![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
